![molecular formula C10H7ClN2O B1372357 1-Chloroisoquinoline-3-carboxamide CAS No. 1152888-86-2](/img/structure/B1372357.png)
1-Chloroisoquinoline-3-carboxamide
Übersicht
Beschreibung
1-Chloroisoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7ClN2O . It is a derivative of quinoline, a class of compounds that have been found to have anticancer properties .
Synthesis Analysis
Quinoline-3-carboxamide derivatives, which include this compound, have been synthesized and tested for their effects on different cancer cell lines . The synthesis of these derivatives involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound, attached to a carboxamide group . The presence of the chlorine atom in the molecule may influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, quinoline derivatives are known to participate in various chemical reactions. These reactions can lead to the formation of different compounds with potential biological activities .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 206.63 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Drug Development for Cystic Fibrosis
1-Chloroisoquinoline-3-carboxamide derivatives, specifically quinolinone-3-carboxamide, have been identified as CFTR potentiators. One such compound, VX-770 (ivacaftor), is an FDA-approved drug for cystic fibrosis patients with certain mutations. This discovery involved high-throughput screening and extensive medicinal chemistry studies, emphasizing the significance of this compound derivatives in therapeutic development (Hadida et al., 2014).
Potential as Anticonvulsant and Anti-inflammatory Agents
Research on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, a class of compounds related to this compound, has demonstrated potential anticonvulsant, antinociceptive, and anti-inflammatory properties. This highlights the versatility of this compound derivatives in pharmacological applications (Wilhelm et al., 2014).
Spectroscopic and Computational Studies
Vibrational spectra and quantum mechanical analyses of 2-Chloroquinoline-3-carboxamide (a related compound) have been conducted to understand its molecular properties. These studies are crucial in predicting the behavior of such compounds in different environments, aiding in drug design and other scientific applications (Saral et al., 2020).
Mass Spectrometry and Analytical Chemistry
Isoquinoline-3-carboxamides have been studied for their fragmentation behavior in mass spectrometry, an essential technique for drug testing and development. These studies are vital for understanding how such compounds can be detected and analyzed in various biological samples (Beuck et al., 2009).
HIV-1 Integrase Inhibition
2-Hydroxyisoquinoline-1,3-dioxoisoquinoline-4-carboxamides, related to this compound, have shown inhibitory properties against HIV-1 integrase. This suggests potential applications in antiviral therapy (Billamboz et al., 2013).
Anti-inflammatory Properties
Studies on isoquinoline carboxamides have demonstrated anti-inflammatory effects, as seen in the inhibition of paw edema in mice. This property underscores the potential of this compound derivatives in treating inflammatory conditions (Torres et al., 1999).
Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)
Quinoline-8-carboxamides, structurally similar to this compound, have been designed as PARP-1 inhibitors. This enzyme is a critical target in drug development, indicating the broader pharmaceutical relevance of these compounds (Lord et al., 2009).
Wirkmechanismus
Target of Action
1-Chloroisoquinoline-3-carboxamide has been identified to target the ATM kinase and S100A9 , a molecule expressed on the surface of various monocyte populations . The ATM kinase is a key mediator of the DNA Damage Response (DDR) pathway , while S100A9 interacts with proinflammatory mediators .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it has been reported as a potential inhibitor of the ATM kinase . It also binds to S100A9, inhibiting its interaction with two well-known proinflammatory receptors, the Toll-like receptor 4 (TLR4) and receptor of advanced glycation end products (RAGE) .
Biochemical Pathways
The compound affects the DDR pathway by inhibiting the ATM kinase . This inhibition disrupts the survival mechanisms that cancer cells exploit, leading to their death . Additionally, by binding to S100A9, it modifies the bidirectional crosstalk of natural killer (NK) cells with CD155+ dendritic cells (DC), suppressing CNS autoimmunity and strengthening tumor surveillance .
Result of Action
The inhibition of ATM kinase by this compound leads to the death of cancer cells . Furthermore, its interaction with S100A9 suppresses CNS autoimmunity and strengthens tumor surveillance .
Safety and Hazards
Zukünftige Richtungen
Research on quinoline-3-carboxamide derivatives, including 1-Chloroisoquinoline-3-carboxamide, is ongoing. These compounds show promise as potential anticancer agents, and further in vitro and in vivo studies are needed to fully understand their efficacy and safety . The optimization of these compounds is an important area of research for the development of potent targeted anticancer agents .
Eigenschaften
IUPAC Name |
1-chloroisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-7-4-2-1-3-6(7)5-8(13-9)10(12)14/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJJNGNKPYUDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.